2-Methoxy-N-methylethanamine chemical properties and structure
2-Methoxy-N-methylethanamine chemical properties and structure
An In-depth Technical Guide to 2-Methoxy-N-methylethanamine: Properties, Synthesis, and Applications
Introduction
2-Methoxy-N-methylethanamine, with CAS number 38256-93-8, is a versatile bifunctional organic compound featuring both an ether and a secondary amine group.[1][2] This unique structural arrangement makes it a valuable building block in various chemical syntheses.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the creation of complex active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the chemical and physical properties, established synthesis protocols, key applications, and safety considerations for 2-Methoxy-N-methylethanamine, tailored for researchers and professionals in drug development and organic synthesis.
Chemical Structure and Physicochemical Properties
The molecular structure of 2-Methoxy-N-methylethanamine is fundamental to its reactivity and utility. The presence of a secondary amine provides a site for nucleophilic reactions and salt formation, while the ether linkage contributes to its solubility characteristics and can influence intermolecular interactions.
Molecular Structure
Caption: 2D Chemical Structure of 2-Methoxy-N-methylethanamine.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 2-Methoxy-N-methylethanamine is provided below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C4H11NO | [3][4][5][6] |
| Molecular Weight | 89.14 g/mol | [3][5][6] |
| CAS Number | 38256-93-8 | [3][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Pungent | [3] |
| Boiling Point | 96 °C | [3] |
| Density | 0.83 g/cm³ | [3] |
| Flash Point | 1 °C | [3] |
| Vapor Pressure | 113 mmHg at 25°C | [3] |
| Solubility | Soluble in water and common organic solvents | [3] |
| Refractive Index | n20/D 1.401 | [3] |
Spectroscopic data is essential for the structural elucidation and purity assessment of 2-Methoxy-N-methylethanamine.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen environments in the molecule. Key shifts are observed for the N-methyl, O-methyl, and the two methylene (CH₂) groups, as well as the N-H proton.[5]
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing distinct signals for each of the four unique carbon atoms in the structure.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amine, C-N stretching, C-O-C stretching of the ether, and C-H stretching of the alkyl groups.[6]
-
Mass Spectrometry: Mass spectral analysis can be used to confirm the molecular weight of the compound.[6]
Synthesis Methodologies
The synthesis of 2-Methoxy-N-methylethanamine can be achieved through several routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and purity requirements.
Common Synthetic Approaches
-
Nucleophilic Substitution: A prevalent method involves the reaction of methylamine with a 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane.[2] This is a classic SN2 reaction where the amine acts as the nucleophile. The use of a base may be required to neutralize the hydrohalic acid formed as a byproduct.
-
Reductive Amination: An alternative strategy is the reductive amination of methoxyacetaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine using a reducing agent like sodium borohydride or sodium cyanoborohydride. A similar approach has been described for related compounds.[7]
Illustrative Synthesis Workflow: Nucleophilic Substitution
Caption: Workflow for the synthesis of 2-Methoxy-N-methylethanamine via nucleophilic substitution.
Detailed Experimental Protocol: Synthesis from Methylamine and 1-Bromo-2-methoxyethane
This protocol is based on the principles of nucleophilic amine alkylation.[2]
Materials:
-
Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
1-Bromo-2-methoxyethane
-
Potassium carbonate (or another suitable base)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Standard laboratory glassware for reflux and work-up
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylamine and potassium carbonate in the anhydrous solvent.
-
Slowly add 1-bromo-2-methoxyethane to the stirred solution at room temperature. The addition is often done dropwise to control any exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC). The causality here is that heating provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure 2-Methoxy-N-methylethanamine. The choice of distillation as a purification method is based on the liquid nature and volatility of the product.
Key Reactions and Applications
The dual functionality of 2-Methoxy-N-methylethanamine makes it a versatile reagent in organic synthesis.[1]
-
N-Alkylation and N-Acylation: The secondary amine can be further alkylated or acylated to introduce a wide range of substituents.
-
Use as a Ligand: The nitrogen and oxygen atoms can act as chelating ligands for various metal ions.
-
Pharmaceutical Synthesis: It is a key building block for more complex molecules with potential biological activity.[1] Its incorporation into a drug candidate can influence properties such as solubility, lipophilicity, and metabolic stability.
-
Organic Synthesis Intermediate: It serves as a precursor in multi-step syntheses of various organic compounds.[1][3]
Safety and Handling
2-Methoxy-N-methylethanamine is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Summary
| Hazard Class | GHS Classification | Precautionary Statements | Source |
| Flammability | Flammable Liquid, Category 2 | H225: Highly flammable liquid and vapor | [4][6] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [4] |
| Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [6] |
| Respiratory Irritation | - | R37/38: Irritating to respiratory system and skin | [3] |
Safe Handling and Storage
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[8] Use explosion-proof electrical equipment.[4]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[3][4]
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools.[4] Avoid contact with skin, eyes, and respiratory tract.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][9] Store locked up.[4]
First Aid Measures
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[4][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4][9]
References
-
2-methoxy-N-methylethanamine - ChemBK. (2024, April 9). Retrieved January 5, 2026, from [Link]
-
Safety Data Sheet - Angene Chemical. (2024, November 1). Retrieved January 5, 2026, from [Link]
-
2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
-
N-(2-Methoxyethyl)methylamine: Properties, Applications, and Synthesis of a Key Chemical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Retrieved January 5, 2026, from [Link]
-
(2-Methoxyethyl)(methyl)amine | C4H11NO | CID 300977 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
-
Ethanamine, 2-methoxy-N-(2-methoxyethyl)-N-methyl- - NIST WebBook. (n.d.). Retrieved January 5, 2026, from [Link]
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